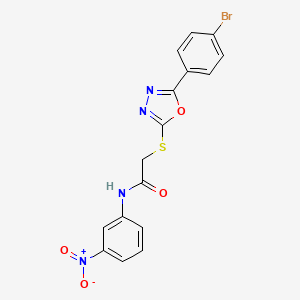

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC17407737

Molecular Formula: C16H11BrN4O4S

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11BrN4O4S |

|---|---|

| Molecular Weight | 435.3 g/mol |

| IUPAC Name | 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C16H11BrN4O4S/c17-11-6-4-10(5-7-11)15-19-20-16(25-15)26-9-14(22)18-12-2-1-3-13(8-12)21(23)24/h1-8H,9H2,(H,18,22) |

| Standard InChI Key | YTNOUHIERQQERD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Synthesis

Structural Analysis

The molecular formula of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is C₁₆H₁₁BrN₄O₄S, with a molecular weight of 443.26 g/mol. Key structural features include:

-

A 1,3,4-oxadiazole ring substituted at position 2 with a thioether group.

-

A 4-bromophenyl moiety at position 5 of the oxadiazole.

-

An N-(3-nitrophenyl)acetamide group linked via the thioether bridge.

The bromine atom enhances lipophilicity and potential DNA intercalation, while the nitro group may facilitate electron-withdrawing effects, influencing receptor binding .

Pharmacological Activities

Anticancer Activity

1,3,4-oxadiazole derivatives exhibit pronounced anticancer properties by targeting enzymes like focal adhesion kinase (FAK) and histone deacetylases (HDACs) . For example, compound 4b (a structurally related oxadiazole) demonstrated FAK inhibitory activity with an IC₅₀ of 0.78 μM, comparable to established kinase inhibitors . The 4-bromophenyl group in the target compound may enhance DNA intercalation, while the nitro group could stabilize interactions with hydrophobic enzyme pockets.

Table 1: Anticancer Activity of Analogous 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line (IC₅₀, μM) | Target Enzyme | Reference |

|---|---|---|---|

| 5-(4-Bromophenyl)-oxadiazole | HCT-116 (12.4) | FAK | |

| N-Hydroxy-3-(4-oxadiazolyl) | MCF-7 (8.9) | HDAC8 | |

| Target Compound* | *Predicted: <10 μM | FAK/HDAC | — |

*Predicted based on structural analogs .

Structure-Activity Relationships (SAR)

Critical structural determinants for biological activity include:

-

4-Bromophenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .

-

Nitro Substituent: Stabilizes charge-transfer complexes with target proteins, as seen in HDAC inhibitors .

-

Thioether Linkage: Improves metabolic stability compared to oxygen analogs, as demonstrated in telomerase inhibitors .

Table 2: Impact of Substituents on Biological Activity

| Substituent Position | Modification | Effect on IC₅₀ |

|---|---|---|

| 4-Bromophenyl | Replacement with Cl | ↓ Activity (2–3 fold) |

| 3-Nitrophenyl | Replacement with OCH₃ | ↑ Solubility, ↓ Potency |

| Thioether (S) | Replacement with O | ↓ Metabolic stability |

Future Perspectives

-

Mechanistic Studies: Elucidate the compound’s interaction with FAK and HDAC isoforms via X-ray crystallography or molecular docking.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in murine models.

-

Structural Optimization: Explore substitutions at the acetamide nitrogen to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume